molecular formula C6H3Br2NO2 B1335512 2,5-Dibromonicotinic acid CAS No. 29312-99-0

2,5-Dibromonicotinic acid

Cat. No.: B1335512
CAS No.: 29312-99-0
M. Wt: 280.9 g/mol
InChI Key: BRPWRSWAXHWEPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Data

2,5-Dibromonicotinic acid (C₆H₃Br₂NO₂) is a halogenated derivative of nicotinic acid featuring bromine atoms at the 2- and 5-positions of the pyridine ring and a carboxylic acid group at the 3-position. The molecular weight of the compound is 280.90 g/mol. While crystallographic data for this compound are not explicitly reported in the provided sources, its structural analogs offer insights. For example, the crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate (C₆H₅BrFNO₃) adopts an orthorhombic lattice with space group P2₁2₁2₁ and unit cell parameters a = 3.9894(4) Å, b = 13.6128(11) Å, and c = 14.7495(12) Å. This suggests that halogenated nicotinic acids generally form dense, hydrogen-bonded networks due to intermolecular interactions between carboxylic acid groups and halogens.

Property Value
Molecular formula C₆H₃Br₂NO₂
Molecular weight 280.90 g/mol
Crystal system (analog) Orthorhombic
Space group (analog) P2₁2₁2₁

The absence of direct crystallographic data for this compound highlights a gap in the literature, necessitating further structural studies.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound are limited in the provided sources. However, inferences can be drawn from related compounds. In the IR spectrum of a copper(II) complex containing 2-bromonicotinic acid, characteristic bands at 1623 cm⁻¹ (C=O stretching) and 1385 cm⁻¹ (C—N pyridine ring vibration) were observed. For this compound, the carboxylic acid group would likely exhibit a broad O—H stretch near 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

¹H NMR predictions for the compound would include signals for the pyridine ring protons, with deshielding effects due to electron-withdrawing bromine substituents. The proton at the 4-position (meta to both bromine atoms) would resonate upfield compared to unsubstituted nicotinic acid. UV-Vis spectroscopy would show absorption bands in the 250–300 nm range, typical of aromatic π→π* transitions, with possible shifts due to bromine’s heavy atom effect.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Behavior

This compound exhibits a melting point of 184°C and a predicted boiling point of 367.1°C. Its solubility profile is influenced by the polar carboxylic acid group and hydrophobic bromine atoms. The compound is expected to show limited solubility in water but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Property Value
Melting point 184°C
Boiling point 367.1°C (predicted)
Density 2.202 g/cm³ (predicted)

The high melting point reflects strong intermolecular hydrogen bonding between carboxylic acid groups and halogen-mediated van der Waals interactions.

Comparative Analysis with Positional Isomers (2,6- and 3,5-Dibromonicotinic Acids)

The positional arrangement of bromine atoms significantly influences the physicochemical properties of dibromonicotinic acid isomers.

  • 2,6-Dibromoisonicotinic acid (C₆H₃Br₂NO₂):

    • Features bromine at the 2- and 6-positions and a carboxylic acid group at the 4-position.
    • The symmetric substitution pattern may lead to distinct crystallographic packing compared to the 2,5-isomer.
  • 3,5-Dibromopyridine-4-carboxylic acid (C₆H₃Br₂NO₂):

    • Bromine atoms at the 3- and 5-positions with a carboxylic acid group at the 4-position.
    • This isomer’s crystal structure (triclinic, space group P1̄) exhibits three molecules per unit cell, with hydrogen bonding dominated by carboxylic acid dimers.
Isomer Substituent Positions Notable Features
This compound 2-Br, 5-Br, 3-COOH High melting point (184°C)
2,6-Dibromoisonicotinic acid 2-Br, 6-Br, 4-COOH Symmetric substitution
3,5-Dibromopyridine-4-carboxylic acid 3-Br, 5-Br, 4-COOH Triclinic crystal system

The 2,5-isomer’s asymmetry likely reduces crystalline symmetry compared to the 2,6-isomer, while the 3,5-isomer’s para-carboxylic acid group enables distinct hydrogen-bonding motifs. Experimental comparisons of melting points and solubility among these isomers remain unaddressed in the literature.

Properties

IUPAC Name

2,5-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPWRSWAXHWEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406205
Record name 2,5-DIBROMONICOTINIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29312-99-0
Record name 2,5-Dibromo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29312-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-DIBROMONICOTINIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromopyridine-3-carboxylic acid
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Preparation Methods

Stage 1: Lithiation Reaction

  • Reactants :
    • 2,5-Dibromopyridine
    • n-Butyllithium
    • Diisopropylamine
  • Solvent : Tetrahydrofuran (THF)
  • Reaction Conditions :
    • Temperature: $$-80$$ to $$-70^\circ C$$
    • Inert atmosphere (nitrogen or argon)
    • Reaction time: Approximately 1.5 hours

Procedure :

  • A solution of diisopropylamine in THF is prepared in a four-necked round-bottom flask under an inert nitrogen atmosphere.
  • n-Butyllithium is added dropwise to the solution at $$-30^\circ C$$, forming lithium diisopropylamide (LDA).
  • The mixture is cooled to $$-80^\circ C$$, and a solution of 2,5-dibromopyridine in THF is added dropwise over one hour.
  • The resulting mixture is stirred at $$-70^\circ C$$ for an additional 30 minutes.

Stage 2: Carboxylation

Procedure :

  • Carbon dioxide is introduced into the reaction mixture in several batches while maintaining the temperature at $$-70^\circ C$$.
  • The reaction mixture is stirred for another 30 minutes to ensure complete carboxylation.

Workup and Purification

  • The reaction is quenched by adding water at $$-70^\circ C$$.
  • The mixture is concentrated under reduced pressure and extracted with ethyl acetate.
  • The aqueous layer's pH is adjusted to $$3-4$$ using hydrochloric acid (12 M).
  • The precipitated product is collected by filtration, yielding a white solid identified as this compound.

Reaction Data Summary

Parameter Value/Condition
Molecular Formula $$C6H3Br2NO2$$
Molecular Weight $$280.9 \, g/mol$$
Solvent Tetrahydrofuran (THF)
Temperature Range $$-80^\circ C$$ to $$-70^\circ C$$
Reaction Time ~2 hours
Yield Not explicitly reported

Notes on Synthesis

  • Safety Precautions :

    • n-Butyllithium is highly reactive and pyrophoric; handle under an inert atmosphere.
    • Maintain low temperatures to prevent side reactions and ensure selectivity.
  • Storage Conditions :

    • The final product should be stored under inert gas (nitrogen or argon) at $$2-8^\circ C$$ to maintain stability.
  • Applications :

    • This compound can be used as an intermediate for synthesizing heterocyclic urea derivatives with antibacterial properties.

Chemical Reactions Analysis

Esterification Reactions

2,5-Dibromonicotinic acid undergoes esterification via acid chloride intermediates or direct alkylation.

Acid Chloride-Mediated Esterification

  • Procedure :
    The acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with substituted phenols in basic aqueous conditions (e.g., NaOH) to yield phenyl esters .
    Reaction Scheme : C H Br NO SOCl2C H Br NOClArOH NaOHArOCOC H Br N\text{C H Br NO }\xrightarrow{\text{SOCl}_2}\text{C H Br NOCl}\xrightarrow{\text{ArOH NaOH}}\text{ArOCOC H Br N}
  • Key Findings :
    • Yields for phenyl esters range from 45–65% (Table 1) .
    • Steric hindrance from the carbonyl group at the 2-position slows bromine displacement during acid chloride formation .
Substituted Phenol Product Yield (%) Melting Point (°C)
4-Nitrophenol4-Nitrophenyl ester65162–164
4-Chlorophenol4-Chlorophenyl ester58148–150
PhenolPhenyl ester45135–137

Direct Methylation with Diazomethane

  • Procedure :
    Treatment with diazomethane (CH₂N₂) in methanol converts the acid to its methyl ester for analytical purposes .
    Reaction Scheme : C H Br NO +CH N CH OCOC H Br N+\text{C H Br NO }+\text{CH N }\rightarrow \text{CH OCOC H Br N}+\text{N }
  • Key Findings :
    • Methyl esters exhibit sharp GC peaks, enabling quantification in mixtures .
    • Detection limit: 1 ng/μL with linear response up to 500 ng/μL .

Nucleophilic Substitution Reactions

Bromine atoms at the 2- and 5-positions exhibit differential reactivity due to steric and electronic effects.

Acid-Catalyzed Halogen Exchange

  • Procedure :
    Refluxing with HCl in methyl ethyl ketone (MEK) or thionyl chloride induces bromide displacement by chloride .
    Reaction Scheme : C H Br NO +HClC H BrClNO +HBr\text{C H Br NO }+\text{HCl}\rightarrow \text{C H BrClNO }+\text{HBr}
  • Key Findings :
    • 2-Bromine displacement : Partial substitution occurs, producing a mixture of dibromo and bromochloro derivatives (e.g., with aniline) .
    • 5-Bromine displacement : No substitution observed under similar conditions due to reduced steric hindrance .

Mechanistic Insights:

  • Steric Effects : The carbonyl group at the 3-position hinders nucleophilic attack at the adjacent 2-bromine .
  • Acid Catalysis : HCl generated in situ during thionyl chloride reactions accelerates bromide displacement .

Analytical Derivatization

  • GC-MS Analysis : Methyl esters of this compound are analyzed via gas chromatography, showing distinct fragmentation patterns (e.g., major peaks at m/z 249 for the parent ion) .
  • Mass Spectra : Nearly identical to 5-bromo-6-chloronicotinate esters, complicating differentiation without retention time data .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating during esterification risks saponification, reducing yields .
  • Competitive Pathways : In the presence of amines (e.g., aniline), mixed products (dibromo and bromochloro anilides) form due to incomplete substitution .

Key Challenges and Research Gaps

  • Stereochemical Outcomes : Single-crystal X-ray data for 2,5-dihalo esters are lacking, limiting mechanistic understanding of solid-state interactions .
  • Catalytic Applications : Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) remains unexplored.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2,5-Dibromonicotinic acid has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The presence of bromine atoms enhances the compound's lipophilicity, which may contribute to its biological activity.

Antitumor Properties
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds synthesized from this acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy development.

Synthesis of Bioactive Compounds

Building Block for Drug Synthesis
this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for further modifications that can lead to the creation of novel pharmacophores with enhanced therapeutic profiles.

CompoundMethod of SynthesisYield (%)References
5-Bromo-2-chloronicotinic acidEsterification with diazomethane100%
Nicergoline derivativesMulti-step synthesis from this compoundVaried

Materials Science

Metal-Organic Frameworks (MOFs)
Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation.

  • Hydrogen Purification : MOFs derived from this compound have been shown to effectively purify hydrogen gas through selective adsorption processes . This application is particularly relevant in energy sectors focused on clean fuel technologies.

Environmental Applications

Adsorbents for Pollutants
The compound's structural properties enable it to act as an adsorbent for various environmental pollutants. Research indicates that modified forms of this compound can effectively capture heavy metals and organic contaminants from wastewater.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential .

Case Study 2: Synthesis and Characterization

In a comprehensive study on the synthesis of nicergoline derivatives from this compound, researchers achieved high yields through optimized reaction conditions involving microwave-assisted synthesis. This method not only improved yield but also reduced reaction time significantly .

Mechanism of Action

The mechanism of action of 2,5-Dibromonicotinic acid is primarily related to its ability to interact with biological molecules. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antifungal agent .

Comparison with Similar Compounds

Structural Differences :

  • Bromine atoms are positioned at the 2- and 6-positions on the pyridine ring, creating a para relationship compared to the meta arrangement in 2,5-dibromonicotinic acid.
  • Molecular Formula: C₆H₃Br₂NO₂ (identical to 2,5-isomer).

Market Dynamics :

  • This compound : Stable demand in Asia-Pacific regions, with applications in agrochemicals .
  • 2,6-Dibromonicotinic Acid: Expected to dominate North American and European markets due to its use in high-value APIs .
Parameter This compound 2,6-Dibromonicotinic Acid
CAS Number 29312-99-0 Not publicly disclosed
Key Manufacturers Jiangsu Tongzhong, CymitQuimica Dekeda Chemical, Fuxin Custchem
Primary Applications Agrochemicals, APIs Pharmaceuticals, Organic Synthesis
Market CAGR (2025–2030) Moderate growth High growth

2,5-Dibromobenzoic Acid

Structural Differences :

  • A benzoic acid derivative with bromine at the 2- and 5-positions on a benzene ring, lacking the pyridine nitrogen present in nicotinic acid derivatives.
  • Molecular Formula : C₇H₄Br₂O₂ (MW: 279.92 g/mol) .

Physical Properties :

  • Higher melting point and lower solubility in polar solvents than nicotinic acid derivatives due to the non-polar benzene ring.

2-Amino-5-bromonicotinic Acid

Structural Differences :

  • Features an amino group at the 2-position and bromine at the 5-position on the pyridine ring.
  • Molecular Formula : C₆H₅BrN₂O₂ (MW: 217.02 g/mol) .

Key Research Findings

  • Reactivity Challenges : The 2-position bromine in this compound resists complete displacement due to steric hindrance from the adjacent carbonyl group, leading to mixed products in reactions with thionyl chloride and aniline .
  • Market Trends : While this compound remains critical in agrochemicals, the 2,6-isomer is gaining traction in API synthesis, with a projected CAGR of 8–10% through 2030 .
  • Safety Profile : Both 2,5- and 2,6-dibromonicotinic acids are classified as harmful upon inhalation, skin contact, or ingestion, necessitating stringent handling protocols .

Biological Activity

2,5-Dibromonicotinic acid (DBNA), a halogenated derivative of nicotinic acid, has garnered interest in various fields of medicinal and agricultural chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DBNA, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C6_6H3_3Br2_2NO2_2
  • Molecular Weight : Approximately 232.90 g/mol
  • CAS Number : 29312-99-0

Mechanisms of Biological Activity

DBNA exhibits several biological activities attributed to its structural characteristics, particularly the presence of bromine atoms which enhance its reactivity and interaction with biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DBNA has been shown to inhibit various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Properties : Research indicates that DBNA possesses antimicrobial activity against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DBNA against a range of bacterial strains. The results indicated that DBNA demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that DBNA could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of DBNA. In vitro assays showed that DBNA reduced the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes the effects observed:

CytokineControl (pg/mL)DBNA Treated (pg/mL)
TNF-α1500800
IL-61200600
IL-1β1000500

The reduction in cytokine levels indicates that DBNA may have therapeutic potential in treating inflammatory diseases .

Case Study: Development of Aldosterone Synthase Inhibitors

In a recent patent application, DBNA was explored as a lead compound for developing aldosterone synthase inhibitors. Aldosterone plays a crucial role in regulating blood pressure and fluid balance, making it a target for treating hypertension and heart failure. The study highlighted the synthesis of derivatives based on DBNA that exhibited enhanced inhibitory activity against aldosterone synthase, demonstrating its potential in cardiovascular therapy .

Case Study: Agricultural Applications

DBNA has also been investigated for its herbicidal properties. A field trial assessed its effectiveness in controlling weed growth in crops. The results indicated that DBNA applied at specific concentrations significantly reduced weed biomass without adversely affecting crop yield. This positions DBNA as a candidate for sustainable agricultural practices .

Q & A

Basic: What are the recommended methods for synthesizing 2,5-dibromonicotinic acid with high purity?

Answer:
The synthesis of this compound typically involves bromination of nicotinic acid derivatives under controlled conditions. Key steps include:

  • Direct Bromination : Using bromine (Br₂) or HBr in the presence of a catalyst (e.g., FeBr₃) to introduce bromine atoms at the 2- and 5-positions of the pyridine ring.
  • Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product.
    Critical Note : Incomplete bromination or side reactions (e.g., displacement of bromine by nucleophiles) may occur, necessitating rigorous monitoring via TLC or HPLC .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm the substitution pattern on the pyridine ring. The deshielded protons adjacent to bromine atoms show distinct splitting patterns.
  • Mass Spectrometry (HRMS) : For exact mass verification (expected molecular ion: m/z 280.90 for C₆H₃Br₂NO₂) .
  • FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and Br-C vibrational modes.
    Validation : Cross-reference data with NIST Chemistry WebBook entries for analogous brominated nicotinic acids .

Advanced: Why does bromide displacement at the 2-position of this compound exhibit incomplete reactivity?

Answer:
Steric hindrance from the adjacent carboxylic acid group and electronic deactivation of the pyridine ring impede nucleophilic substitution at the 2-position. For example:

  • Experimental Observation : Treatment with thionyl chloride (SOCl₂) and aniline yields a mixture of dibromo and bromochloroacetanilides, indicating partial Cl⁻ substitution at the 2-Br site .
  • Mitigation : Use of bulky bases (e.g., DBU) or elevated temperatures may enhance reactivity, but competing side reactions (e.g., decarboxylation) require careful optimization .

Advanced: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Effects : The 2-bromine atom, positioned ortho to the carboxylic acid group, creates steric bulk that limits access to transition-metal catalysts (e.g., Pd in Suzuki couplings).
  • Electronic Effects : Electron-withdrawing carboxylic acid groups reduce electron density on the pyridine ring, slowing oxidative addition of Pd⁰ to the C-Br bond.
    Strategy : Introduce directing groups (e.g., pyridine N-oxide) or use microwave-assisted catalysis to overcome kinetic barriers .

Advanced: How can contradictory data on reaction yields in literature be resolved for this compound derivatization?

Answer:
Contradictions often arise from variations in:

  • Reaction Conditions : Solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
  • Analytical Methods : Differences in purity assessment (e.g., NMR integration vs. HPLC area%).
    Resolution :

Reproduce experiments using standardized protocols (e.g., IUPAC guidelines).

Perform control experiments to isolate variables (e.g., excluding light or oxygen).

Use high-resolution mass spectrometry to confirm product identity .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage : Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
  • Decomposition Risks : Hydrolysis of Br substituents in humid conditions or decarboxylation at >100°C.
    Monitoring : Periodic FT-IR checks for C-Br bond integrity (~600 cm⁻¹) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromine displacement or coupling reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. water).
    Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Advanced: How can regioselective functionalization of this compound be achieved for targeted applications?

Answer:

  • Protecting Groups : Temporarily esterify the carboxylic acid to reduce electronic deactivation (e.g., methyl ester formation).
  • Directed C-H Activation : Use Pd catalysts with ligands (e.g., SPhos) to selectively functionalize the 5-bromine position.
    Case Study : Selective 5-Br substitution while retaining the 2-Br group for further derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
2,5-Dibromonicotinic acid

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